![molecular formula C23H25N5O4S3 B609877 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
概要
説明
This compound features a quinazoline-2,4-dione core substituted with two thiazole-methyl groups and a sulfonamide moiety linked to a 1-methylcyclopropylamine. The quinazoline scaffold is well-documented for its role in medicinal chemistry, particularly as efflux pump inhibitors (EPIs) against resistant pathogens like Pseudomonas aeruginosa .
準備方法
合成経路と反応条件
PDD00017272の合成は、キナゾリンジオンスルホンアミド構造のコアを調製することから始まる複数ステップを伴います。主要なステップには以下が含まれます。
キナゾリンジオンコアの形成: これは、適切なチアゾール誘導体と適切なアミンを制御された条件下で反応させることを含みます。
スルホンアミド形成: スルホンアミド基の導入は、スルホニルクロリドを用いたスルホニル化反応によって達成されます。
最終的な組み立て: 最終的な化合物は、キナゾリンジオンコアとスルホンアミド誘導体を最適化された条件下でカップリングすることによって組み立てられます
工業生産方法
PDD00017272の工業生産は、同様の合成経路に従う可能性がありますが、より大規模になります。これには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために反応条件を最適化することが含まれます。 高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの技術を使用して、最終生成物の純度と同一性を確認します .
化学反応の分析
1.1. Sulfonamide Formation
The quinazoline-6-sulfonamide core is synthesized via chlorosulfonation followed by nucleophilic substitution:
-
Chlorosulfonation : 3-[(2-Methylthiazol-5-yl)methyl]-1H-quinazoline-2,4-dione reacts with chlorosulfonic acid at 60°C for 3 hours, yielding 3-[(2-methylthiazol-5-yl)methyl]-1H-quinazoline-2,4-dione-6-sulfonyl chloride .
-
Nucleophilic Substitution : The sulfonyl chloride intermediate reacts with 1-methylcyclopropanamine hydrochloride in the presence of DIPEA (N,N-diisopropylethylamine) in DCM/THF to form N-(1-methylcyclopropyl)-3-[(2-methylthiazol-5-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide .
Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | ClSO₃H, 60°C, 3h | 90% |
2 | 1-Methylcyclopropanamine, DIPEA, RT, 3h | 25% (over 2 steps) |
1.2. Alkylation of Quinazoline
The quinazoline nitrogen undergoes alkylation with 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole under microwave conditions:
-
Microwave-Assisted Alkylation : A mixture of N-(1-methylcyclopropyl)-3-[(2-methylthiazol-5-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide , K₂CO₃, and 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in DMF is heated at 80°C for 30 minutes .
Analytical Data
Product | LCMS (High pH) | HRMS (Calculated/Found) |
---|---|---|
Target Compound | 515.7 [M+H]⁺ | 515.1530 / 515.1516 |
2.1. NMR Spectroscopy
Key ¹H NMR (300 MHz, DMSO-d₆) signals confirm regioselective alkylation and sulfonamide formation :
-
δ 8.35 (d, J=2.3 Hz) : Aromatic proton (C-5 quinazoline).
-
δ 5.38 (s) : –CH₂– linker between quinazoline and pyrazole.
-
δ 2.58 (s) : Methyl groups on thiazole rings.
-
δ 1.06 (s) : 1-Methylcyclopropyl moiety.
2.2. High-Resolution Mass Spectrometry (HRMS)
3.1. Stability Under Basic Conditions
The compound is stable in high-pH HPLC mobile phases (e.g., 10 mM ammonium formate + 0.1% ammonia) , indicating resistance to hydrolysis of the sulfonamide or thiazole groups under basic conditions.
3.2. Functional Group Reactivity
-
Thiazole Methyl Groups : Potential sites for oxidation or further alkylation.
-
Sulfonamide : Resistant to nucleophilic attack due to electron-withdrawing quinazoline-dione system.
Comparative Reaction Pathways
A related derivative (1-[(2,4-dimethylthiazol-5-yl)methyl]-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide ) was synthesized via copper-catalyzed coupling with 5-bromo-1,2,4-thiadiazole , suggesting potential for analogous modifications in the target compound.
Key Reaction Parameters
Parameter | Value |
---|---|
Catalyst | CuI/trans-N,N'-Dimethylcyclohexane-1,2-diamine |
Solvent | 1,4-Dioxane |
Temperature | Reflux |
Yield | 23% |
科学的研究の応用
Chemical Safety
As with many synthetic compounds, safety data indicates potential toxicity if ingested or if it comes into contact with skin or eyes. Proper handling and safety protocols should be observed when working with this compound.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The sulfonamide moiety has been linked to the inhibition of carbonic anhydrase, which plays a role in tumor growth and metastasis. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines.
- Case Study : A study involving a series of quinazoline derivatives demonstrated that modifications to the thiazole substituents enhanced cytotoxicity against human cancer cells, suggesting that this compound may also exhibit similar properties .
Antimicrobial Properties
Compounds containing thiazole rings are known for their antimicrobial activities.
- Research Findings : In vitro evaluations have shown that thiazole derivatives possess activity against a range of bacteria and fungi. The presence of the sulfonamide group may enhance this activity by interfering with bacterial folate synthesis.
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor.
- Target Enzymes : Preliminary studies indicate that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could be beneficial in cancer therapy by preventing tumor cell proliferation .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Antimicrobial | Inhibits bacterial growth | |
Enzyme Inhibition | Inhibits cyclin-dependent kinases |
Table 2: Comparative Analysis of Similar Compounds
作用機序
PDD00017272は、ポリ(ADP-リボース)グリコヒドロラーゼ(PARG)の活性を阻害することによってその効果を発揮します。PARGは、DNA損傷応答に関与するポリ(ADP-リボース)鎖の加水分解を担当しています。PARGを阻害することによって、PDD00017272はポリ(ADP-リボース)鎖の分解を防ぎ、これらの鎖がDNA修復タンパク質に蓄積されます。 この蓄積は、DNA損傷修復プロセスを阻害し、がん細胞で細胞死につながる可能性があります .
類似の化合物との比較
PDD00017272は、PDD00017273やPDD00017238などの他のPARG阻害剤と比較されます。これらの化合物は、同様の作用機序を共有していますが、効力と選択性が異なります。
PDD00017273: 同様の阻害活性を示しますが、効力と選択性のプロファイルがわずかに異なります.
PDD00017238: 化学的性質と生物学的活性が異なる別の強力なPARG阻害剤.
類似化合物との比較
Comparison with Structural and Functional Analogues
Quinazoline-Based EPIs
Quinazoline derivatives with alkylamino or morpholine substituents (Table 1) demonstrate moderate to strong EPI activity. For example, morpholine-linked alkylaminoquinazolines exhibit superior efficacy due to their balanced hydrophobicity and hydrogen-bonding capacity . In contrast, the target compound replaces traditional amine substituents with thiazole-methyl groups and a sulfonamide, which may alter binding kinetics to efflux pump proteins.
Table 1: Key Quinazoline Derivatives as EPIs
Thiazole-Containing Analogues
Thiazole rings are prevalent in antimicrobial and antitumor agents. For instance:
- Compound 9c (): A benzimidazole-triazole-thiazole hybrid with a 4-bromophenyl group showed potent activity in molecular docking studies, likely due to halogen bonding and π-π stacking .
- N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines (): These dithiazoles exhibit broad-spectrum antimicrobial activity, attributed to their electrophilic sulfur atoms .
However, the sulfonamide group could compensate via hydrogen bonding with bacterial efflux pump residues.
Cyclopropane-Containing Analogues
Compound 74 () incorporates a cyclopropane-carboxamide linked to a thiazole, demonstrating moderate bioactivity. The cyclopropane’s rigidity likely enforces a specific conformation, enhancing target selectivity . Similarly, the target compound’s 1-methylcyclopropyl group may restrict rotational freedom, optimizing binding to efflux pump pockets.
Sulfonamide Derivatives
Sulfonamides are classic antimicrobial agents. The sulfonamide in the target compound differs from traditional aryl-sulfonamides (e.g., sulfamethoxazole) by its connection to a quinazoline core. This structural novelty may reduce off-target effects while retaining the sulfonamide’s ability to inhibit dihydropteroate synthase or efflux proteins .
生物活性
The compound 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide is a novel derivative within the quinazoline class known for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial and anticancer properties, supported by various studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinazoline core modified with thiazole groups and sulfonamide functionalities. The synthesis typically involves multiple steps including the formation of the quinazoline backbone followed by substitution reactions to introduce thiazole and sulfonamide moieties. The structural elucidation is often confirmed through techniques such as NMR and mass spectrometry.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including our compound of interest. The biological activity was evaluated against various Gram-positive and Gram-negative bacterial strains using methods such as the Agar well diffusion method.
Key Findings:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
- Minimum Inhibitory Concentration (MIC) : The MIC values for these strains were reported at approximately 75 to 80 mg/mL, suggesting that while the compound possesses activity, it may require further optimization for enhanced efficacy .
Comparative Analysis
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 10 - 12 | 75 - 80 |
Escherichia coli | 10 - 12 | 75 - 80 |
Candida albicans | 11 | 77 |
Anticancer Activity
In addition to its antibacterial properties, quinazoline derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies.
Case Studies:
- Cell Line Studies : In studies involving multicellular spheroids, the compound demonstrated significant cytotoxicity against cancer cell lines, leading to apoptosis and reduced viability .
- Mechanistic Insights : Molecular docking studies indicated that the compound interacts effectively with key targets involved in cancer cell survival pathways, suggesting a mechanism of action that warrants further exploration .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Preliminary studies using computational tools like SwissADME indicate favorable absorption characteristics but highlight potential concerns regarding toxicity profiles.
Key Parameters:
- Absorption : Predicted to have good oral bioavailability.
- Toxicity : Initial assessments suggest moderate toxicity which needs detailed investigation through in vivo models.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the quinazoline-2,4-dione core in this compound?
The quinazoline-2,4-dione core can be synthesized via cyclocondensation of anthranilic acid derivatives with urea or via cyclization of 2-aminobenzamide precursors. For example, highlights the use of carbazole-forming reactions involving iodonium salts and trifluoromethanesulfonates, which could be adapted for quinazoline core formation. Key steps include:
- Cyclization : Use of acid catalysts (e.g., polyphosphoric acid) or thermal conditions.
- Functionalization : Introduction of sulfonamide groups at position 6 via nucleophilic substitution with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
Q. How are the thiazole-methyl substituents introduced into the quinazoline scaffold?
Thiazole substituents are typically introduced via alkylation or nucleophilic substitution. describes a method for attaching thiazole groups using chloroacetyl chloride and triethylamine in dioxane. For this compound:
- Step 1 : Synthesize 2,4-dimethyl-5-(chloromethyl)thiazole and 2-methyl-5-(chloromethyl)thiazole intermediates.
- Step 2 : Perform alkylation of the quinazoline core using these intermediates in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaH) at 60–80°C.
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate regioisomers .
Advanced Research Questions
Q. What crystallographic tools and refinement protocols are recommended for resolving structural ambiguities in sulfonamide derivatives?
For high-resolution crystallography:
- Software : Use SHELXL for refinement (optimized for small-molecule structures) and ORTEP-3 for graphical visualization of thermal ellipsoids .
- Data Collection : Collect high-resolution (<1.0 Å) X-ray data to resolve sulfonamide torsional angles.
- Refinement Tips : Apply restraints to the cyclopropyl moiety (due to potential disorder) and use the TWIN/BASF commands in SHELXL for twinned crystals .
Q. How can flow chemistry optimize the synthesis of intermediates with sensitive functional groups (e.g., cyclopropane or sulfonamide)?
details flow-chemistry optimization for oxidation reactions. For this compound:
- Continuous Flow Setup : Use a microreactor to control exothermic reactions (e.g., cyclopropane ring formation).
- Reagent Choice : Employ Swern oxidation (oxalyl chloride/DMSO) for sensitive alcohol-to-ketone conversions without side reactions.
- DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize residence time, temperature, and reagent stoichiometry, reducing by-product formation .
Q. How can computational docking predict binding modes of this compound to biological targets (e.g., kinases)?
demonstrates docking studies for thiazole-triazole hybrids. For this compound:
- Software : Use AutoDock Vina or Schrödinger Glide with a high-resolution protein structure (e.g., PDB ID).
- Protocol :
- Protonate the compound at physiological pH (sulfonamide group deprotonated).
- Generate conformers with OMEGA software.
- Validate docking poses using molecular dynamics (MD) simulations (e.g., Desmond).
- Key Interactions : Prioritize hydrogen bonding with the quinazoline-dione core and hydrophobic interactions with thiazole-methyl groups .
Q. How to resolve contradictions in NMR data for regioisomers or tautomeric forms?
provides NMR strategies for oxadiazole-thiazolidine derivatives. For this compound:
- 2D NMR : Use HSQC to correlate proton signals with carbon shifts, distinguishing between N-methylcyclopropyl and thiazole-methyl groups.
- Variable Temperature NMR : Identify tautomeric equilibria (e.g., sulfonamide protonation states) by analyzing signal splitting at 25°C vs. −20°C.
- DFT Calculations : Compare experimental shifts with computed values (Gaussian 16/B3LYP) to assign ambiguous signals .
Q. Methodological Considerations for Data Contradictions
Q. How to address discrepancies in reaction yields during scale-up of multi-step syntheses?
- Root Cause Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis intermediates).
- Process Optimization : Switch from batch to flow reactors ( ) for exothermic steps (e.g., cyclopropane formation).
- Statistical Modeling : Apply response surface methodology (RSM) to correlate solvent polarity, temperature, and catalyst loading with yield .
Q. What analytical techniques validate the purity of the final compound for biological testing?
特性
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEXRJYTAZZRPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。